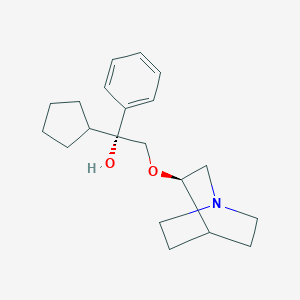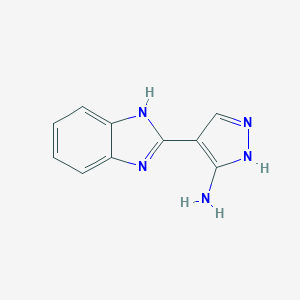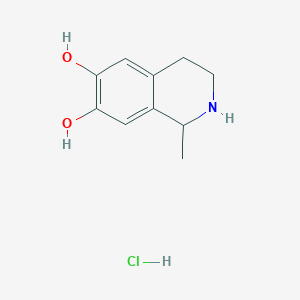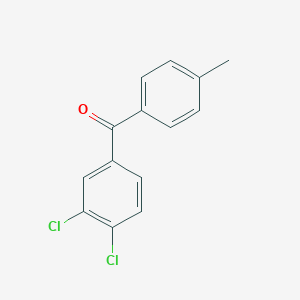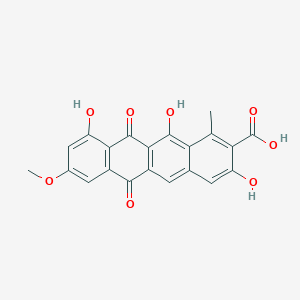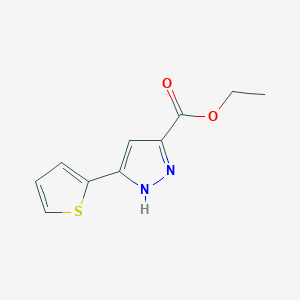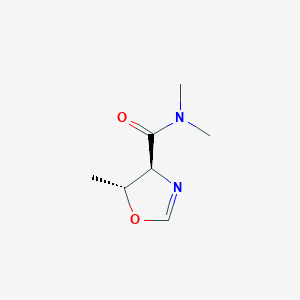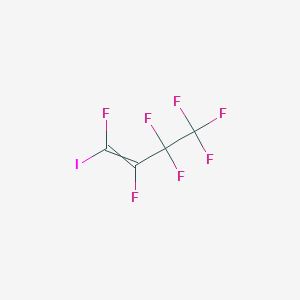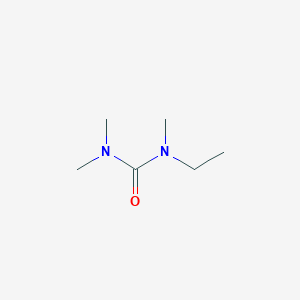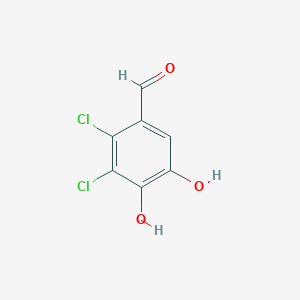
3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI): is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.09 g/mol . This compound is characterized by a pyridine ring that is partially hydrogenated and substituted with a 3-methyl-5-isoxazolyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) typically involves the hydrogenation of pyridine derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: NaH, LDA, and other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully hydrogenated pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions .
Biology: In biological research, it can be used as a ligand in coordination chemistry and as a probe in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pyridine ring can act as a nucleophile or electrophile in various chemical reactions .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with the formula C5H5N.
Isoxazole: A five-membered ring with the formula C3H3NO.
Tetrahydropyridine: A partially hydrogenated pyridine ring with the formula C5H9N.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is unique due to its combination of a partially hydrogenated pyridine ring and an isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
120241-65-8 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
InChI Key |
YIPFNKUAYXIITD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
Canonical SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
Synonyms |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
